1-(5-Chloro-2,4-difluorophenyl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Chloro-2,4-difluorophenyl)methanamine hydrochloride is a chemical compound with the molecular formula C7H6ClF2N·HCl. It is a derivative of benzylamine, featuring chlorine and fluorine substituents on the aromatic ring. This compound is used in various research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-2,4-difluorophenyl)methanamine hydrochloride typically involves the reaction of 5-chloro-2,4-difluorobenzyl chloride with ammonia or an amine source under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization or distillation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality and consistency of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
1-(5-Chloro-2,4-difluorophenyl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce various amines .
Scientific Research Applications
1-(5-Chloro-2,4-difluorophenyl)methanamine hydrochloride is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2,4-difluorophenyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4,5-difluorophenyl)methanamine: Similar in structure but with different substitution patterns on the aromatic ring.
5-Chloro-2,4-difluoroaniline: Another related compound with a similar aromatic ring structure but different functional groups
Uniqueness
1-(5-Chloro-2,4-difluorophenyl)methanamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C7H7Cl2F2N |
---|---|
Molecular Weight |
214.04 g/mol |
IUPAC Name |
(5-chloro-2,4-difluorophenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C7H6ClF2N.ClH/c8-5-1-4(3-11)6(9)2-7(5)10;/h1-2H,3,11H2;1H |
InChI Key |
CGJDCGRSYAFFCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)F)F)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.